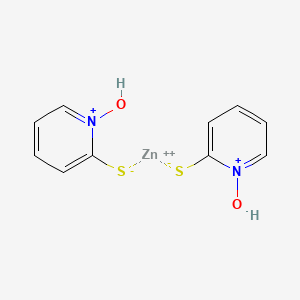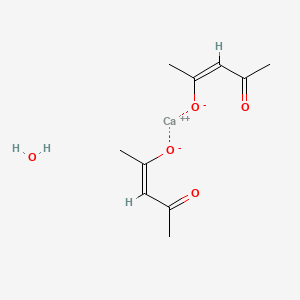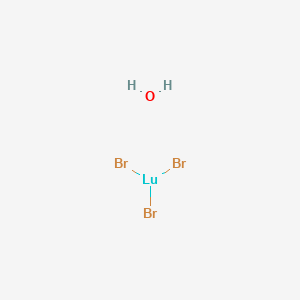
zinc;1-hydroxypyridin-1-ium-2-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;1-hydroxypyridin-1-ium-2-thiolate, also known as zinc pyrithione, is a coordination complex of zinc. It is widely recognized for its antimicrobial and antifungal properties. The compound is commonly used in various applications, including personal care products like shampoos and cosmetics, due to its effectiveness in controlling dandruff and seborrheic dermatitis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;1-hydroxypyridin-1-ium-2-thiolate typically involves the reaction of 1-hydroxypyridine-2-thione with zinc salts. The process can be summarized as follows:
- Dissolve 1-hydroxypyridine-2-thione in a suitable solvent such as ethanol or water.
- Add a zinc salt, such as zinc chloride or zinc sulfate, to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolate the product by filtration and wash with a solvent to remove impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of 1-hydroxypyridine-2-thione with zinc salts in industrial reactors.
- Continuous stirring and monitoring of reaction conditions to ensure complete conversion.
- Filtration and purification of the product using industrial filtration systems.
- Drying and packaging of the final product for distribution .
Análisis De Reacciones Químicas
Types of Reactions: Zinc;1-hydroxypyridin-1-ium-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Aplicaciones Científicas De Investigación
Zinc;1-hydroxypyridin-1-ium-2-thiolate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Studied for its antimicrobial and antifungal properties, making it useful in biological research.
Medicine: Investigated for its potential therapeutic applications in treating skin conditions like dandruff and seborrheic dermatitis.
Industry: Utilized in the formulation of personal care products, coatings, and paints due to its antimicrobial properties .
Mecanismo De Acción
The mechanism of action of zinc;1-hydroxypyridin-1-ium-2-thiolate involves:
Antimicrobial Activity: The compound disrupts membrane transport by blocking the proton pump, leading to the inhibition of microbial growth.
Antifungal Activity: It interferes with the synthesis of essential cellular components in fungi, leading to cell death
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
1-Hydroxypyridine-2-thione: A closely related compound with similar antimicrobial properties.
1-Hydroxypyrazin-2(1H)-one: Another chelating agent with applications in coordination chemistry and medicine.
3-Hydroxypyridin-2-thione: Used as a zinc-binding group for selective inhibition of enzymes.
Uniqueness: Zinc;1-hydroxypyridin-1-ium-2-thiolate is unique due to its dual antimicrobial and antifungal properties, making it highly effective in personal care products. Its ability to disrupt membrane transport and inhibit proton pumps sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H10N2O2S2Zn+2 |
|---|---|
Peso molecular |
319.7 g/mol |
Nombre IUPAC |
zinc;1-hydroxypyridin-1-ium-2-thiolate |
InChI |
InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;/q;;+2 |
Clave InChI |
BCBOXVMNNRPTFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)






![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)






